5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC13865347
Molecular Formula: C12H8ClN3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C12H8ClN3 | 
|---|---|
| Molecular Weight | 229.66 g/mol | 
| IUPAC Name | 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine | 
| Standard InChI | InChI=1S/C12H8ClN3/c13-11-6-7-16-12(15-11)10(8-14-16)9-4-2-1-3-5-9/h1-8H | 
| Standard InChI Key | PWMAELDIAWYAQS-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl | 
| Canonical SMILES | C1=CC=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl | 
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a pyrazolo[1,5-a]pyrimidine core substituted with chlorine at position 5 and a phenyl group at position 3 (Figure 1). Key physicochemical properties include:
| Property | Value | 
|---|---|
| Molecular Formula | C₁₂H₈ClN₃ | 
| Molecular Weight | 229.67 g/mol | 
| CAS Number | 1956386-12-1 | 
| logP | ~3.1 (predicted) | 
| Solubility | Low aqueous solubility | 
| Hydrogen Bond Acceptors | 3 | 
| Polar Surface Area | ~40 Ų | 
The chlorine atom enhances electrophilicity, while the phenyl group contributes to π-π stacking interactions in kinase binding pockets .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process:
- 
Cyclization: Aryl-substituted acetonitrile reacts with N,N-dimethylformamide dimethyl acetal to form 3-(dimethylamino)-2-(phenyl)acrylonitrile .
 - 
Hydrazine Treatment: Reaction with hydrazine in ethanol yields 4-phenyl-1H-pyrazol-5-amine .
 - 
Pyrimidine Ring Formation: Cyclization with N-methyl uracil under basic conditions produces 3-phenylpyrazolo[1,5-a]pyrimidinone .
 - 
Chlorination: Treatment with POCl₃ replaces the hydroxyl group with chlorine, yielding the final product .
 
Alternative methods utilize calcium carbide as an alkyne source for one-pot syntheses, improving efficiency .
Derivative Synthesis
Modifications at positions 3 and 5 are critical for optimizing activity:
- 
5-Position: Amination with trans-4-aminocyclohexanol enhances Pim-1 inhibition (IC₅₀ = 27 nM) .
 - 
3-Position: Electron-withdrawing groups (e.g., -CF₃, -Cl) improve potency compared to -OCF₃ .
 
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound exhibits dual inhibition of Pim-1 and Flt-3 kinases:
| Kinase | IC₅₀ (nM) | Selectivity (S(50)) | 
|---|---|---|
| Pim-1 | 27–45 | 0.14 | 
| Flt-3 | 54–405 | — | 
Selectivity profiling against 119 kinases revealed >95% inhibition only for Pim-1 and TRKC, underscoring its specificity .
Cellular Effects
- 
BAD Phosphorylation Inhibition: Reduces BAD phosphorylation at Ser112 (EC₅₀ = 0.5–1 μM), inducing apoptosis in cancer cells .
 - 
Clonogenic Survival Suppression: Inhibits 2D colony formation at submicromolar concentrations, mimicking Pim-1 knockdown effects .
 
Structure-Activity Relationships (SAR)
Key SAR insights include:
- 
5-Position Dominance: The 5-substituent contributes ~100-fold potency increase vs. 3-substituents (10-fold) .
 - 
Linker Length: Shortening the 5-position linker (e.g., 15a vs. 14a) abolishes activity, emphasizing spatial requirements .
 - 
Electron-Withdrawing Groups: -Cl and -CF₃ at position 3 enhance kinase binding vs. -OCF₃ .
 
Pharmacological Applications
Combination Therapies
Synergy with BCL-2 inhibitors (e.g., venetoclax) is hypothesized due to BAD pathway modulation .
Comparative Analysis with Analogues
| Parameter | 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine | SGI-1776 (Imidazo[1,2-b]pyridazine) | 
|---|---|---|
| Pim-1 IC₅₀ | 27 nM | 7 nM | 
| hERG IC₅₀ | >30 μM | 1.94 μM | 
| Kinase Selectivity (S(50)) | 0.14 | 0.35 | 
| Clinical Status | Preclinical | Phase I (discontinued) | 
The pyrazolo[1,5-a]pyrimidine scaffold offers superior safety without sacrificing potency .
Future Directions
- 
In Vivo Efficacy Studies: Further validation in xenograft models is needed to assess tumor regression and bioavailability .
 - 
Prodrug Development: Addressing poor solubility through prodrug formulations (e.g., phosphate esters).
 - 
Polypharmacology: Exploiting dual Pim-1/Flt-3 inhibition for combinatorial targeting in resistant cancers .
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume